2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde
Description
Historical Significance of 3,5-Dimethylisoxazole Scaffolds
The chemistry of isoxazoles traces its origins to the pioneering work of Ludwig Claisen, who first synthesized isoxazole in 1903 via the oximation of propargylaldehyde acetal. This foundational discovery laid the groundwork for subsequent explorations into substituted isoxazoles. The 3,5-dimethylisoxazole motif, in particular, rose to prominence in the early 21st century following its identification as a key pharmacophore in bromodomain and extra-terminal (BET) protein inhibitors.
Structural studies reveal that the 3,5-dimethyl groups occupy hydrophobic pockets within bromodomains, while the isoxazole nitrogen forms hydrogen bonds with conserved asparagine residues (e.g., Asn140 in BRD4). This binding mode mimics endogenous acetylated lysine interactions, enabling competitive inhibition of transcriptional co-activators. For instance, compound 14 —a monovalent 3,5-dimethylisoxazole derivative—exhibits potent BRD4 inhibition (IC~50~ = 32 nM) by engaging the Kac (acetylated lysine) recognition pocket. The dimethyl substituents enhance van der Waals interactions with residues in the WPF shelf (Trp81, Pro82, Phe83), optimizing binding affinity and selectivity.
The evolution from monovalent to bivalent inhibitors, such as compound 22 , underscores the scaffold’s adaptability. By tethering two 3,5-dimethylisoxazole units via a flexible linker, researchers achieved simultaneous engagement of BRD4’s BD1 and BD2 domains, resulting in a 20-fold increase in antiproliferative activity against HCT116 colorectal cancer cells compared to monomeric analogs. This advancement highlights the scaffold’s central role in developing multivalent epigenetic therapies.
Role of Methoxybenzaldehyde Moieties in Bioactive Compound Design
Methoxybenzaldehyde derivatives are prized in medicinal chemistry for their dual role as synthetic intermediates and bioactive components. The aldehyde group serves as a reactive handle for Schiff base formation, cyclocondensations, and nucleophilic additions, facilitating the construction of diverse heterocyclic systems. Meanwhile, the methoxy substituent modulates electronic effects, enhancing solubility and directing regioselective reactions.
In the context of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde, the methoxybenzaldehyde moiety bridges the isoxazole scaffold to additional functional groups. The ether linkage (-O-) between the isoxazole and benzaldehyde rings introduces conformational flexibility, allowing the molecule to adopt optimal binding poses. Computational analyses of related compounds indicate that the methoxy group’s electron-donating properties stabilize charge-transfer interactions with aromatic residues in target proteins.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 910443-07-1 |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| Topological Polar Surface Area | 52.33 Ų |
| LogP (Partition Coefficient) | 2.68 |
| Rotatable Bonds | 4 |
| Hydrogen Bond Acceptors | 4 |
| SMILES | CC1=NOC(=C1COC2=CC=CC=C2C=O)C |
This compound’s structural features—such as moderate lipophilicity (LogP = 2.68) and polar surface area (52.33 Ų)—suggest favorable membrane permeability and oral bioavailability, aligning with Lipinski’s rule of five. The aldehyde functionality enables further derivatization; for example, condensation with hydrazines yields hydrazone-linked prodrugs, while reductive amination produces secondary amines for library diversification.
In BRD4 inhibitor design, methoxybenzaldehyde derivatives act as precursors for triazole-linked dimers. The aldehyde group undergoes Huisgen cycloaddition with propargylamines, forming triazole linkers that bridge two 3,5-dimethylisoxazole units. This strategy was pivotal in developing compound 22 , which demonstrated a 56.1% tumor suppression rate in murine CT-26 models. The methoxy group’s role in stabilizing the transition state during cycloaddition reactions further underscores its synthetic utility.
The synergy between the 3,5-dimethylisoxazole and methoxybenzaldehyde motifs exemplifies modern fragment-based drug design. By combining fragments with complementary binding and reactivity profiles, medicinal chemists can rapidly assemble complex molecules with enhanced therapeutic potential. Future directions include leveraging this hybrid scaffold in multi-targeted therapies and covalent inhibitor development, where the aldehyde group could form reversible bonds with catalytic cysteine residues.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-12(10(2)17-14-9)8-16-13-6-4-3-5-11(13)7-15/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUZGJRITYDUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis is the most widely reported method for preparing this compound. This two-step approach involves:
- Synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole : The isoxazole ring is functionalized with a chloromethyl group via chlorination of 3,5-dimethylisoxazole-4-methanol using thionyl chloride (SOCl₂) or hydrochloric acid (HCl) in dichloromethane.
- Etherification with 2-Hydroxybenzaldehyde : The chloromethyl intermediate reacts with 2-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 12–24 hours.
Reaction Conditions :
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative route, particularly for sterically hindered substrates. Here, 3,5-dimethylisoxazole-4-methanol and 2-hydroxybenzaldehyde are coupled using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at room temperature. This method avoids the need for pre-functionalized chloromethyl intermediates but requires stoichiometric reagents, increasing costs.
Key Parameters :
Ullmann-Type Coupling
For substrates requiring mild conditions, copper-catalyzed Ullmann coupling has been explored. A mixture of 2-iodobenzaldehyde and 3,5-dimethylisoxazole-4-methanol reacts in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand in dimethyl sulfoxide (DMSO) at 100°C. While effective, this method suffers from longer reaction times (24–48 hours) and moderate yields.
Optimized Conditions :
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents like DMF enhance nucleophilicity in Williamson synthesis, while THF is optimal for Mitsunobu reactions due to its compatibility with DEAD. Base strength critically impacts yields: K₂CO₃ provides sufficient deprotonation without side reactions, whereas stronger bases like NaH may lead to aldehyde oxidation.
Temperature and Time
Elevated temperatures (60–80°C) accelerate Williamson etherification but risk decomposing heat-sensitive intermediates. Mitsunobu reactions proceed efficiently at room temperature, reducing energy input.
Catalysts and Additives
In Ullmann couplings, ligand choice markedly affects efficiency. 1,10-Phenanthroline stabilizes CuI, preventing aggregation and improving catalytic activity.
Industrial-Scale Production Considerations
Scaling up laboratory methods necessitates:
- Continuous Flow Reactors : To enhance heat/mass transfer in Williamson synthesis.
- Cost-Effective Reagents : Substituting DEAD with cheaper azodicarboxylates in Mitsunobu reactions.
- Green Chemistry : Recycling DMF via distillation and employing aqueous workup protocols to minimize waste.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Williamson Ether Synthesis | K₂CO₃, DMF, 60–80°C | Scalable, cost-effective | Requires chloromethyl intermediate | 65–75% |
| Mitsunobu Reaction | DEAD, PPh₃, THF, 25°C | No pre-functionalization needed | High reagent cost | 70–80% |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO, 100°C | Mild for sensitive substrates | Long reaction time, moderate yield | 50–60% |
Chemical Reactions Analysis
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as a BRD4 inhibitor, which could have implications in cancer therapy . Additionally, it has applications in the development of new drugs and therapeutic agents . In industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde involves its interaction with molecular targets such as BRD4, a member of the bromodomain and extra-terminal (BET) family . By inhibiting BRD4, this compound can modulate the expression of genes involved in cell proliferation and survival, making it a potential candidate for cancer therapy . The pathways involved include the regulation of c-MYC and γ-H2AX, which are critical for DNA damage response and cell cycle progression .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic Acid
- Molecular Formula: C₁₃H₁₃NO₄
- Molecular Weight : 247.25 g/mol
- Key Difference : The aldehyde (-CHO) is replaced by a carboxylic acid (-COOH).
- Impact: Increased acidity (pKa ~2–3 for -COOH vs. non-acidic -CHO). Enhanced solubility in polar solvents (e.g., water under basic conditions). Reduced reactivity in nucleophilic additions compared to the aldehyde.
- Applications : Likely used as a precursor for esters or amides in drug design.
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzamide
- Molecular Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.27 g/mol
- Key Difference : Aldehyde replaced by an amide (-CONH₂).
- Impact: Improved stability under oxidative conditions. Potential for hydrogen bonding, enhancing binding to biological targets. Lower electrophilicity, reducing susceptibility to nucleophilic attack.
- Applications : Suitable for protease inhibitors or kinase-targeting pharmaceuticals.
Positional Isomerism
3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde
Additional Substituents
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methoxybenzaldehyde
Complex Heterocyclic Derivatives
2-Hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde
Biological Activity
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound is characterized by a methoxy group linked to a benzaldehyde moiety and a 3,5-dimethylisoxazole ring, which may influence its biological activity.
The molecular formula of this compound is C₁₃H₁₃NO₃, with a molecular weight of approximately 233.25 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives with potentially enhanced biological activities .
Research indicates that this compound functions primarily as a BRD4 inhibitor . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins that play crucial roles in regulating gene expression through their interaction with acetylated histones. By inhibiting BRD4, this compound may modulate transcriptional processes involved in cancer progression .
Biological Activity
The biological activities associated with this compound include:
- Enzyme Inhibition : It has shown potential in inhibiting various enzymes, particularly those involved in cancer pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects by disrupting critical signaling pathways .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of this compound:
- Cancer Research : A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines by targeting BRD4. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent .
- Proteomics Applications : The compound has been utilized as a chemical probe to study protein interactions in cellular environments. This application has led to discoveries regarding new molecular targets for drug development .
- Comparative Analysis : Research comparing this compound to similar analogs showed that its unique functional groups contribute to its distinct reactivity and biological activity, making it a valuable candidate for further exploration in drug discovery contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
